molecular formula C17H13N3S B13882184 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole

6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13882184
M. Wt: 291.4 g/mol
InChI Key: ZRBCLKKODKYGKU-UHFFFAOYSA-N
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Description

6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique fusion of pyridine, pyrrolo, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and ultimately therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific ring structure and the presence of both pyridine and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C17H13N3S/c1-2-4-12(5-3-1)10-14-11-19-16-15(14)21-17(20-16)13-6-8-18-9-7-13/h1-9,11,19H,10H2

InChI Key

ZRBCLKKODKYGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CC=NC=C4

Origin of Product

United States

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